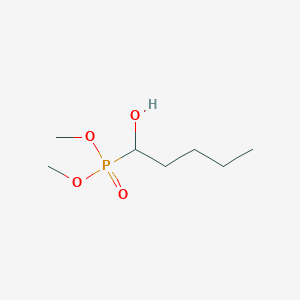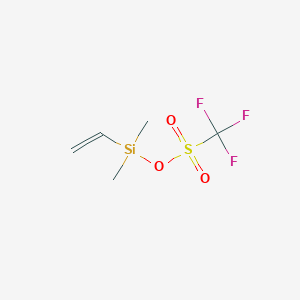![molecular formula C24H29NO5 B14309342 Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate CAS No. 110314-88-0](/img/structure/B14309342.png)
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate is an organic compound with a complex structure that includes ester and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The exact molecular targets and pathways can vary based on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate.
Diethyl fumarate: Shares similar ester functional groups but differs in its overall structure and reactivity.
Diethyl ether: A simpler ether compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of ester and amine functional groups, which provide diverse reactivity and potential for various applications in research and industry .
Eigenschaften
CAS-Nummer |
110314-88-0 |
|---|---|
Molekularformel |
C24H29NO5 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate |
InChI |
InChI=1S/C24H29NO5/c1-3-29-23(27)21(22(26)24(28)30-4-2)15-16-25(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
InChI-Schlüssel |
XDZGIXIWXIQZRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)C(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


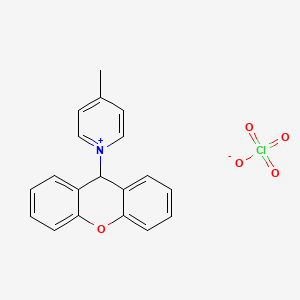
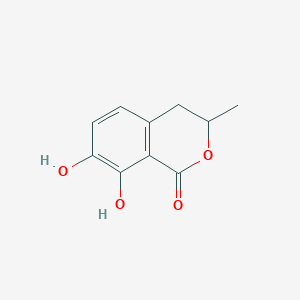
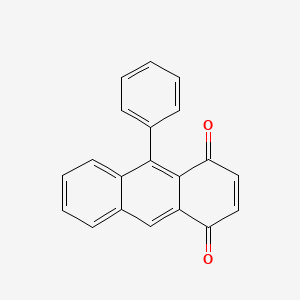
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
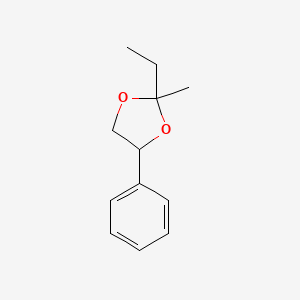
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
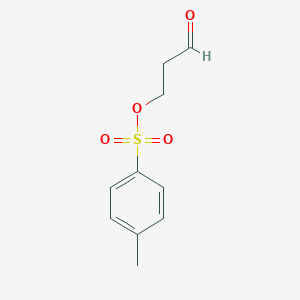
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
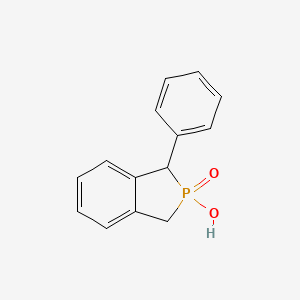
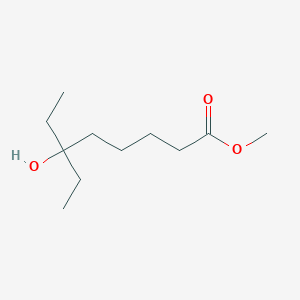
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
